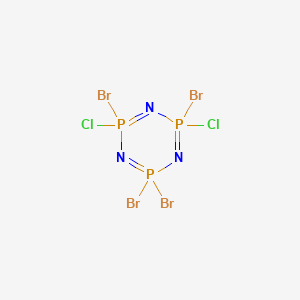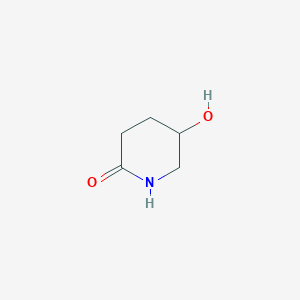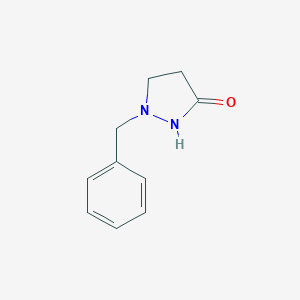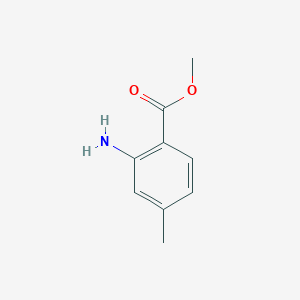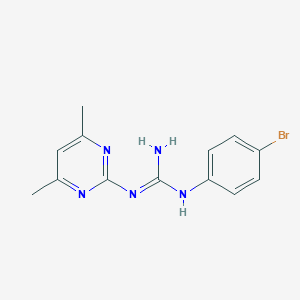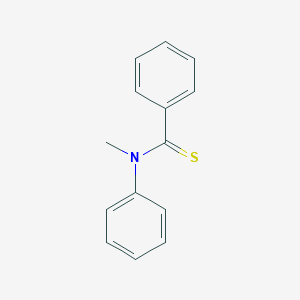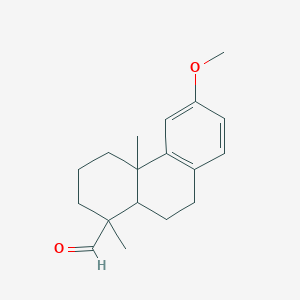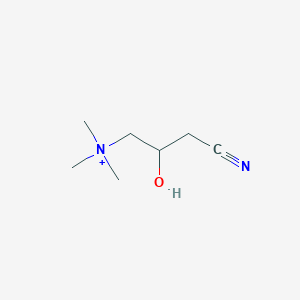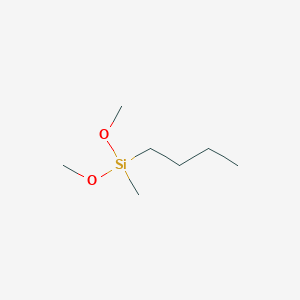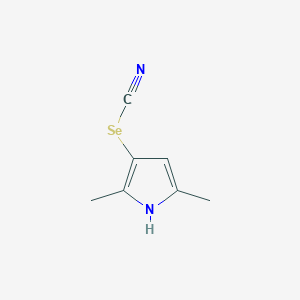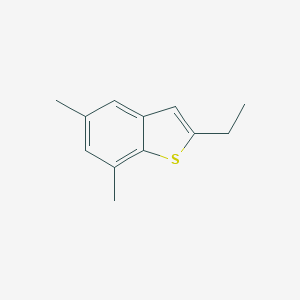
2-Ethyl-5,7-dimethyl-1-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5,7-dimethyl-1-benzothiophene (EDBT) is a benzothiophene derivative that has been studied for its various scientific research applications. It is a sulfur-containing heterocyclic compound that has been synthesized using different methods.
Mecanismo De Acción
2-Ethyl-5,7-dimethyl-1-benzothiophene has been shown to interact with various proteins and enzymes in the body, including cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. 2-Ethyl-5,7-dimethyl-1-benzothiophene has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-Ethyl-5,7-dimethyl-1-benzothiophene has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, its anti-inflammatory properties, and its ability to protect against oxidative stress. 2-Ethyl-5,7-dimethyl-1-benzothiophene has also been shown to have neuroprotective effects, as it has been shown to improve cognitive function and reduce the accumulation of amyloid-beta protein in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Ethyl-5,7-dimethyl-1-benzothiophene in lab experiments is its high thermal stability, which makes it a suitable candidate for use in the development of OLEDs. However, one limitation of using 2-Ethyl-5,7-dimethyl-1-benzothiophene is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 2-Ethyl-5,7-dimethyl-1-benzothiophene, including its use as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. 2-Ethyl-5,7-dimethyl-1-benzothiophene could also be further studied for its potential use in the development of OLEDs and other electronic devices. Additionally, further research could be conducted to better understand the mechanism of action of 2-Ethyl-5,7-dimethyl-1-benzothiophene and its interactions with various proteins and enzymes in the body.
In conclusion, 2-Ethyl-5,7-dimethyl-1-benzothiophene is a benzothiophene derivative that has been studied for its various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further research on 2-Ethyl-5,7-dimethyl-1-benzothiophene could lead to the development of new therapeutic agents and electronic devices.
Métodos De Síntesis
2-Ethyl-5,7-dimethyl-1-benzothiophene has been synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, the Pd-catalyzed C-H bond functionalization reaction, and the Friedel-Crafts alkylation reaction. The Pd-catalyzed Suzuki-Miyaura cross-coupling reaction is the most common method used for the synthesis of 2-Ethyl-5,7-dimethyl-1-benzothiophene.
Aplicaciones Científicas De Investigación
2-Ethyl-5,7-dimethyl-1-benzothiophene has been studied for its various scientific research applications, including its use as a fluorescent probe for the detection of metal ions, its use as a photosensitizer for photodynamic therapy, and its use as a ligand for the synthesis of metal complexes. 2-Ethyl-5,7-dimethyl-1-benzothiophene has also been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its high thermal stability and electron-transporting properties.
Propiedades
Número CAS |
18428-05-2 |
|---|---|
Fórmula molecular |
C12H14S |
Peso molecular |
190.31 g/mol |
Nombre IUPAC |
2-ethyl-5,7-dimethyl-1-benzothiophene |
InChI |
InChI=1S/C12H14S/c1-4-11-7-10-6-8(2)5-9(3)12(10)13-11/h5-7H,4H2,1-3H3 |
Clave InChI |
SEUHVQFYOBCERO-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=CC(=CC(=C2S1)C)C |
SMILES canónico |
CCC1=CC2=CC(=CC(=C2S1)C)C |
Sinónimos |
2-Ethyl-5,7-dimethylbenzo[b]thiophene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



